Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Overview
Description
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 50850-93-6) is a compound useful in organic synthesis . It is also known as 2-氨基苯并噻唑-6-羧酸乙酯 in Chinese .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate were not found in the search results, it is mentioned as a useful compound in organic synthesis . More detailed information about its synthesis might be found in specialized chemistry literature or databases.
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has been studied . The structural model was refined using full-matrix, least-squares methods (SHELXL), with hydrogen atoms included as riding contributions in idealized positions with isotropic displacement parameters tied to those of the attached atoms .
Physical And Chemical Properties Analysis
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has a molecular weight of 222.27 g/mol . Its IUPAC name is ethyl 2-amino-1,3-benzothiazole-6-carboxylate . The compound is a solid at room temperature . Its melting point is between 241 - 243 degrees Celsius .
Scientific Research Applications
Antimicrobial Agents
Benzothiazole derivatives have been reported as potential antimicrobial agents against various fungus strains like Candida albicans and Aspergillus niger, as well as bacterial strains such as Streptomyces griseus, Escherichia coli, and Bacillus subtilis .
Anticonvulsant Agents
Some novel benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activities .
Pharmacological Activities
The 2-aminobenzothiazole scaffold is known for its potent pharmacological activities, making it a target for multiple applications in synthetic organic chemistry and biological fields .
Synthesis Pathways
Benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Green Chemistry
Advances in the synthesis of benzothiazole compounds related to green chemistry involve condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
properties
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJSGJXWKSDUSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344997 | |
Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
CAS RN |
50850-93-6 | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50850-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Aminobenzothiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing piperidine-substituted benzothiazole derivatives, specifically starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate?
A1: Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial and antifungal properties. The research aimed to synthesize novel piperidine-substituted benzothiazole derivatives and evaluate their potential as antimicrobial agents. Ethyl 2-aminobenzo[d]thiazole-6-carboxylate serves as a key starting material because the amino group allows for further modifications, and the carboxylate group offers potential for further derivatization or for modulating physicochemical properties. []
Q2: How was the structure of the synthesized compound 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid confirmed in the study?
A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the synthesized compound. [] These techniques included:* ¹H NMR and ¹³C NMR spectroscopy: This provided information about the number and types of hydrogen and carbon atoms present in the molecule, respectively, and their connectivity.* IR spectroscopy: This technique helped identify functional groups present in the compound based on their characteristic absorption patterns. * LC-MS: Liquid chromatography-mass spectrometry was employed to determine the molecular mass of the synthesized compound, further supporting its structural identification.
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